4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine
CAS No.:
Cat. No.: VC18265227
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN4O |
|---|---|
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | 4-[2-[4-(2-chloroethyl)triazol-1-yl]ethyl]morpholine |
| Standard InChI | InChI=1S/C10H17ClN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2 |
| Standard InChI Key | GVXZZFZDDFPXNE-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCN2C=C(N=N2)CCCl |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine (C₁₀H₁₇ClN₄O) features a morpholine ring connected to a 1,2,3-triazole moiety through a two-carbon ethyl spacer. The triazole subunit is further substituted with a 2-chloroethyl group at the 4-position. Key structural identifiers include:
The morpholine ring contributes to the molecule’s polarity (PSA: ~35 Ų) and moderate lipophilicity (LogP: ~0.27), as inferred from structurally related compounds . The 1,2,3-triazole core enables hydrogen bonding and dipole interactions, critical for target engagement .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a morpholine-containing alkyne and a 2-chloroethyl azide precursor. A representative route includes:
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Precursor Synthesis:
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CuAAC Reaction:
Reaction of 4-(2-azidoethyl)morpholine with propargyl chloride under Cu(I) catalysis yields the target triazole.
Critical Parameters:
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Temperature: 60–80°C
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Catalyst: CuSO₄·5H₂O/sodium ascorbate
Biological Activity and Mechanistic Insights
| Analog Structure | Activity (MIC) | Target Organism | Source |
|---|---|---|---|
| 4-(2-(1H-1,2,4-triazol-1-yl)ethyl)morpholine | 0.5–1 μM | S. aureus, E. coli | |
| Triazole-pyrimidine hybrids | 0.43 μg/mL (MRSA) | Methicillin-resistant S. aureus |
Mechanistically, triazoles inhibit fungal CYP51 and bacterial DNA gyrase, while morpholine enhances membrane permeability . The chloroethyl group may act as a leaving group, enabling covalent interactions with thiol-containing enzymes.
Anticancer Activity
Triazole derivatives demonstrate potent kinase inhibition. For instance:
| Compound | IC₅₀ (c-Met Kinase) | Cell Line Activity (IC₅₀) | Source |
|---|---|---|---|
| Triazolotriazine derivative | 0.24 nM | EBC-1 (0.85 nM) | |
| Triazolo[4,3-b]tetrazine | 11.77 μM | HL-60 (1.45 μM) |
The chloroethyl group in 4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine may facilitate alkylation of nucleophilic residues in kinase ATP-binding pockets, analogous to chlorambucil .
Research Applications and Future Directions
Chemical Biology Probes
The compound’s modular structure enables its use in:
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Photoaffinity labeling: Azide-triazole cycloaddition for target identification.
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PROTACs: Chloroethyl group as a warhead for protein degradation.
Therapeutic Development
Ongoing efforts focus on:
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